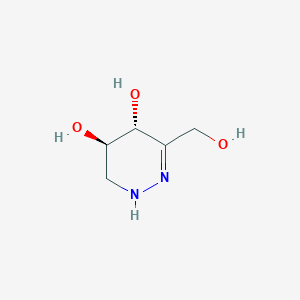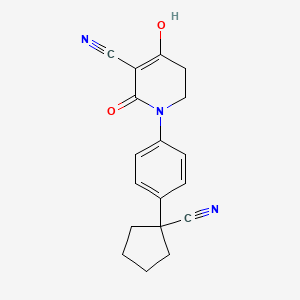![molecular formula C6H4N4O B13094263 Pyrimido[4,5-d]pyridazin-4(1H)-one CAS No. 21579-42-0](/img/structure/B13094263.png)
Pyrimido[4,5-d]pyridazin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[4,5-d]pyridazin-4(1H)-one is a heterocyclic compound that belongs to the class of pyridazines This compound is characterized by a fused ring system consisting of a pyrimidine ring and a pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-d]pyridazin-4(1H)-one can be achieved through various methods. One common approach involves the reaction of pyrimidines with tetrazines under basic conditions. This reaction is highly regioselective and can be carried out using deprotonated, substituted 5-halopyrimidines and variously substituted tetrazines . The reaction typically proceeds under a dry argon atmosphere, and the products are purified using column chromatography on silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrimido[4,5-d]pyridazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced compounds.
Wissenschaftliche Forschungsanwendungen
Pyrimido[4,5-d]pyridazin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of pyrimido[4,5-d]pyridazin-4(1H)-one and its derivatives often involves the inhibition of specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit Bruton’s tyrosine kinase by binding to its active site and preventing its phosphorylation activity . This inhibition disrupts the B cell receptor signaling pathway, leading to the suppression of B cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar fused ring system and has been studied for its potential as a cyclin-dependent kinase inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with applications in cancer treatment due to its ability to inhibit CDK2.
Uniqueness
Pyrimido[4,5-d]pyridazin-4(1H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This allows for the creation of a wide range of derivatives with varying biological activities and physical properties.
Eigenschaften
CAS-Nummer |
21579-42-0 |
|---|---|
Molekularformel |
C6H4N4O |
Molekulargewicht |
148.12 g/mol |
IUPAC-Name |
3H-pyrimido[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C6H4N4O/c11-6-4-1-9-10-2-5(4)7-3-8-6/h1-3H,(H,7,8,11) |
InChI-Schlüssel |
KREQCWADZPRJNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CN=N1)N=CNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone](/img/structure/B13094186.png)
![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13094190.png)




![[(2R)-2-benzoyloxy-2-[(2R,3S,4R,5R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate](/img/structure/B13094212.png)
![6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13094215.png)



![3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13094236.png)
![6-(Trifluoromethyl)imidazo[1,2-b]pyridazin-3-amine](/img/structure/B13094243.png)
